DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol
Brand Name: Vulcanchem
CAS No.: 127401-30-3
VCID: VC21173316
InChI: InChI=1S/C34H32O8/c35-27-28(36)30(40-22-24-15-7-2-8-16-24)32(42-34(38)26-19-11-4-12-20-26)31(41-33(37)25-17-9-3-10-18-25)29(27)39-21-23-13-5-1-6-14-23/h1-20,27-32,35-36H,21-22H2
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O
Molecular Formula: C34H32O8
Molecular Weight: 568.6 g/mol

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol

CAS No.: 127401-30-3

Cat. No.: VC21173316

Molecular Formula: C34H32O8

Molecular Weight: 568.6 g/mol

* For research use only. Not for human or veterinary use.

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol - 127401-30-3

Specification

CAS No. 127401-30-3
Molecular Formula C34H32O8
Molecular Weight 568.6 g/mol
IUPAC Name [2-benzoyloxy-4,5-dihydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate
Standard InChI InChI=1S/C34H32O8/c35-27-28(36)30(40-22-24-15-7-2-8-16-24)32(42-34(38)26-19-11-4-12-20-26)31(41-33(37)25-17-9-3-10-18-25)29(27)39-21-23-13-5-1-6-14-23/h1-20,27-32,35-36H,21-22H2
Standard InChI Key FLOWIXPUROXKMP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator